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Taselisib Drug Interaction Profile

The table below summarizes the key characteristics of Taselisib relevant to drug interactions.

Characteristic Profile Summary Key Findings/Implications

Major Metabolic
Enzymes

Not a substrate of major CYPs [1] Low potential for interactions with CYP

inhibitors or inducers.

Primary
Metabolic
Pathway

Non-CYP mediated; direct

glucuronidation and N-
methylation via thiol

methyltransferase [1]

Unconventional pathway reduces common

DDI risks.

Bioavailability 57.4% (3 mg powder-in-capsule) [1] Moderate absorption.

Protein Binding High (>99%) to human plasma
proteins [1]

Theoretically, interactions with other highly
protein-bound drugs are possible, but

clinical relevance is unknown.

P-gp Transport Data not located in search Information gap; potential for interactions at

transporter level cannot be ruled out.

Overall DDI
Potential

Low [2] [1] Favorable pharmacokinetic profile for

combination therapies.
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Key Experimental Findings

The low interaction potential of Taselisib is supported by the following studies:

Human Absorption, Metabolism, and Excretion (hAME) Study: A pivotal study using radiolabeled

Taselisib in humans determined that the absolute oral bioavailability of a 3 mg dose was 57.4%.
Most importantly, the research concluded that Taselisib "is not a substrate of major CYP450

enzymes," and its primary clearance mechanisms are non-CYP pathways, namely direct
glucuronidation and N-methylation [1].

Phase I Dose-Escalation Study: This early clinical trial also noted that Taselisib has a "low drug-
drug interaction potential," which is consistent with the findings of the hAME study [2].

FAQs & Troubleshooting for Researchers

Q1: Which concomitant medications are unlikely to cause interactions with Taselisib? You can be

reasonably confident that drugs which are strong inhibitors or inducers of CYP3A4, CYP2C9, or CYP2C19

will not significantly alter Taselisib exposure, as these enzymes are not primary pathways for its metabolism

[1].

Q2: What are the critical laboratory assays for studying Taselisib metabolism? To investigate

Taselisib's unique metabolic pathway, focus on:

UGT Assays: Evaluate its glucuronidation.
Thiol Methyltransferase (TMT) Assays: Investigate N-methylation, which is a less common

metabolic route [1].

Q3: Our team is planning combination therapy. What is the main safety concern? The primary concern

is additive toxicity, not pharmacokinetic interactions. Taselisib's label warns of severe adverse effects such

as diarrhea, hyperglycemia, and skin reactions [2] [3]. When combined with other drugs having overlapping

toxicity profiles (e.g., other diabetogenic or GI-toxic drugs), these effects may be exacerbated.

Experimental Protocol Outline

For researchers aiming to conduct novel DDI studies, here is a foundational protocol:
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In Vitro Systems:

Transporter Assays: Investigate Taselisib as a substrate or inhibitor of P-gp and BCRP, as
this information is a known gap.

Human Hepatocytes: Use this model to confirm the non-CYP metabolic pathway and to
identify potential UGT or TMT inhibitors.

Clinical DDI Study Design:

Population: Patients with solid tumors (e.g., PIK3CA-mutant breast cancer).
Intervention: Administer Taselisib at the established dose (e.g., 4 mg QD) with and without the

concomitant drug of interest.
PK Endpoints: Measure key parameters including AUC₀–t, Cmax, and t₁/₂.
Safety Monitoring: Closely monitor for the known adverse events of Taselisib, as combination
therapies can increase toxicities even without a pharmacokinetic interaction [4].

Taselisib Metabolic Pathway

The following diagram illustrates the primary metabolic pathways of Taselisib, which underpin its low drug-

drug interaction potential.
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Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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